molecular formula C9H11N3O2S B8360457 Isobutyl-3-azidothiophene-2-carboxylate

Isobutyl-3-azidothiophene-2-carboxylate

Cat. No. B8360457
M. Wt: 225.27 g/mol
InChI Key: JBPMKMHHMHYOFL-UHFFFAOYSA-N
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Patent
US09303042B2

Procedure details

Compound 13a (5.8 g, 34.3 mmol) was treated with 1-bromo-2-methylpropane (4.47 mL, 1.2 equiv.) and cesium carbonate (7.82 g, 0.7 equiv.) in anhydrous DMF (0.1 M) and heated to 80° C. for 6 h under argon. The mixture was cooled, dissolved in H2O (150 mL), and extracted with 1:1 diethyl ether:ethyl acetate (3×200 mL). The organic layer was washed with distilled H2O (5×100 mL), dried over Na2SO4, and concentrated in vacuo to give 14a as an oil (6.77 g, 77% yield).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
4.47 mL
Type
reactant
Reaction Step One
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:8]=[CH:7][S:6][C:5]=1[C:9]([OH:11])=[O:10])=[N+:2]=[N-:3].Br[CH2:13][CH:14]([CH3:16])[CH3:15].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.O>[CH2:13]([O:10][C:9]([C:5]1[S:6][CH:7]=[CH:8][C:4]=1[N:1]=[N+:2]=[N-:3])=[O:11])[CH:14]([CH3:16])[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(SC=C1)C(=O)O
Name
Quantity
4.47 mL
Type
reactant
Smiles
BrCC(C)C
Name
Quantity
7.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 1:1 diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with distilled H2O (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC(=O)C=1SC=CC1N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.77 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.